molecular formula C13H17NO3 B1406064 Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 1797228-87-5

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B1406064
M. Wt: 235.28 g/mol
InChI Key: AXCSTHNOKOJBMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which was treated with concentrated hydrochloric acid and heated to reflux .

Scientific Research Applications

Calcium Channel Antagonistic Activity

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives have been studied for their calcium channel antagonistic activity. Compounds synthesized through the Hantzsch reaction exhibited significant activity in this regard, as tested on isolated rat ileum and thoracic artery. Such activity indicates potential therapeutic applications in cardiovascular disorders (Şimşek et al., 2006).

Myorelaxant Activity

These compounds have also been screened for myorelaxant and potassium channel opening activities. Studies conducted on rabbit gastric fundus smooth muscle strips showed that certain derivatives can produce concentration-dependent relaxation, suggesting their utility in treatments requiring muscle relaxation (Gündüz et al., 2008).

Anticancer Potential

Research has been directed towards synthesizing derivatives of this compound to test their anticancer effects. Studies focusing on breast cancer cell lines (MCF-7) have demonstrated that certain derivatives exhibit significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Gaber et al., 2021).

Antibacterial Properties

Some derivatives of this compound have been explored for their antibacterial activities. These studies have shown that specific compounds possess considerable activity against both Gram-positive and Gram-negative bacteria, making them candidates for development into new antibacterial agents (Koga et al., 1980).

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized using various methods, including the Hantzsch reaction and one-pot synthesis techniques. These studies contribute to a better understanding of their chemical structures and potential modifications for various applications (Rodriguez-Vega et al., 2019).

Ultrasound-promoted Synthesis

Innovative methods like ultrasound-promoted synthesis have been employed to create derivatives of this compound. This approach offers advantages in terms of simplicity, time efficiency, and higher yield, which are crucial for large-scale production (Faidallah & Al-Juaid, 2014).

Future Directions

The future directions for research on “Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, more comprehensive studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards could provide valuable insights.

properties

IUPAC Name

ethyl 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSTHNOKOJBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC(C2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

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